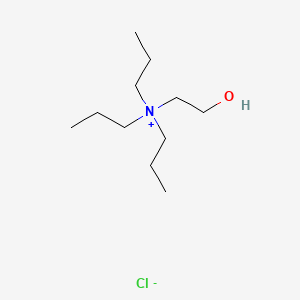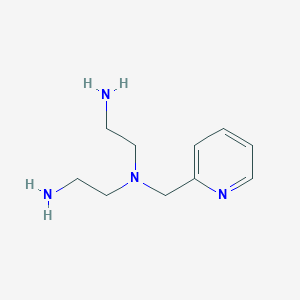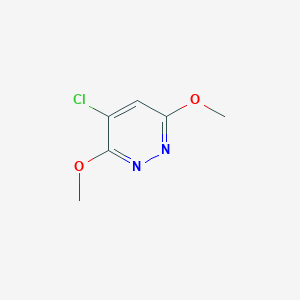
4-Chloro-3,6-dimethoxy-pyridazine
Übersicht
Beschreibung
4-Chloro-3,6-dimethoxypyridazine is a chemical compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.59 . It is commonly used in various chemical reactions and syntheses .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3,6-dimethoxypyridazine consists of a pyridazine ring substituted with a chlorine atom and two methoxy groups . The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Investigations
- Anticonvulsive Properties : Certain 3,6-dialkoxy-pyridazines exhibit notable anticonvulsive properties, as identified in a range of pyridazines (Druey et al., 1954).
Chemical Synthesis and Reactivity
- Synthetic Pathway and Photochemical Reactivity : A synthetic pathway for 3-methylisoxazolo[4,5-d]pyridazine and its derivatives, including 4,7-dimethoxy and 7-chloro-4-hydrazino-3-methylisoxazolo[4,5-d]pyridazine, demonstrates their potential for intramolecular rearrangements and solvent involving reactions under UV irradiation (Camparini et al., 1985).
Biological Properties
- Anti-tumor and Anti-inflammatory Activity : Recent studies on pyridazine derivatives have shown considerable biological properties such as anti-tumor and anti-inflammatory activity. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine have been synthesized and characterized, exhibiting these biological activities (Sallam et al., 2021).
Material Science
- Surface Protection for Mild Steel : Certain 3,6-substituted pyridazine derivatives are effective in protecting mild steel surface and inhibiting corrosion in acidic environments, showing their potential in materials science applications (Olasunkanmi et al., 2018).
Organometallic Chemistry
- Ruthenium Half-Sandwich Complexes : Pyrazolyl-pyridazine ligands, including chloro derivatives, have been used to synthesize ruthenium half-sandwich complexes. These complexes are characterized for their spectroscopic and molecular structural properties, contributing to the field of organometallic chemistry (Gupta et al., 2009).
Safety and Hazards
The safety data sheet for 4-Chloro-3,6-dimethoxypyridazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to ensure adequate ventilation when handling it .
Wirkmechanismus
Mode of Action
For instance, treatment of 3,6-dimethoxypyridazine 1-oxide with phosphoryl chloride at room temperature resulted in a chloro-dimethoxyl compound . This suggests that 4-Chloro-3,6-dimethoxypyridazine may interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function.
Pharmacokinetics
The compound’s molecular weight is 174.59 , which may influence its bioavailability and distribution within the body
Eigenschaften
IUPAC Name |
4-chloro-3,6-dimethoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)6(11-2)9-8-5/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKAUHCNLNWUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557314 | |
| Record name | 4-Chloro-3,6-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98198-66-4 | |
| Record name | 4-Chloro-3,6-dimethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


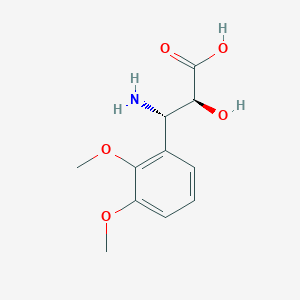

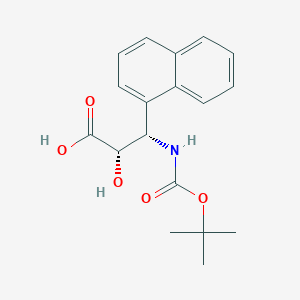



![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)





